molecular formula C7H5ClN2O2S B2658423 4-Chloro-2-cyanobenzenesulfonamide CAS No. 189063-46-5

4-Chloro-2-cyanobenzenesulfonamide

Cat. No.: B2658423
CAS No.: 189063-46-5
M. Wt: 216.64
InChI Key: CKYIFWQORONJHP-UHFFFAOYSA-N
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Description

4-Chloro-2-cyanobenzenesulfonamide is an organic compound with the molecular formula C7H5ClN2O2S It is a derivative of benzenesulfonamide, featuring a chloro group at the fourth position and a cyano group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyanobenzenesulfonamide typically involves the introduction of the chloro and cyano groups onto a benzenesulfonamide scaffold. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with a cyanide source under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of the chloride with the cyano group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyanobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Oxidation: Potassium permanganate or chromium trioxide

Major Products Formed

Scientific Research Applications

4-Chloro-2-cyanobenzenesulfonamide has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.

    Biological Studies: Used in studies involving enzyme inhibition and protein interactions.

    Industrial Applications: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyanobenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The cyano and sulfonamide groups can interact with amino acid residues in the enzyme’s active site, leading to inhibition. The chloro group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-cyanobenzenesulfonamide is unique due to the presence of both chloro and cyano groups on the benzenesulfonamide scaffold. This combination of functional groups imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-chloro-2-cyanobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2S/c8-6-1-2-7(13(10,11)12)5(3-6)4-9/h1-3H,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYIFWQORONJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C#N)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189063-46-5
Record name 4-chloro-2-cyanobenzene-1-sulfonamide
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